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molecular formula C15H23BO4 B8727474 Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[3.3]hept-5-ene-2-carboxylate

Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[3.3]hept-5-ene-2-carboxylate

Cat. No. B8727474
M. Wt: 278.15 g/mol
InChI Key: MZCXANPWPYOEGU-UHFFFAOYSA-N
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Patent
US08906889B2

Procedure details

The title compound was prepared following the method described in step 2 for the preparation of methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[3.3]hept-5-ene-2-carboxylate, using ethyl 2-(4-(((trifluoromethyl)sulfonyl)oxy)cyclohex-3-en-1-yl)acetate as the reactant. (99% yield), MS: m/e 295.2 (M+H)+, 2.28 min (method 3). 1H NMR (400 MHz, CHLOROFORM-d) δ 6.54 (d, J=2.3 Hz, 1H), 4.15 (q, J=7.3 Hz, 2H), 2.41-1.99 (m, 7H), 1.93-1.71 (m, 2H), 1.38-1.22 (m, 15H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
99%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:20])[C:6]([CH3:8])([CH3:7])[O:5][B:4](C2CC3(CC(C(OC)=O)C3)C=2)[O:3]1.FC(F)(F)S(O[C:27]1[CH2:32][CH2:31][CH:30]([CH2:33][C:34]([O:36][CH2:37][CH3:38])=[O:35])[CH2:29][CH:28]=1)(=O)=O>>[CH3:1][C:2]1([CH3:20])[C:6]([CH3:8])([CH3:7])[O:5][B:4]([C:27]2[CH2:32][CH2:31][CH:30]([CH2:33][C:34]([O:36][CH2:37][CH3:38])=[O:35])[CH2:29][CH:28]=2)[O:3]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(OB(OC1(C)C)C1=CC2(CC(C2)C(=O)OC)C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(S(=O)(=O)OC1=CCC(CC1)CC(=O)OCC)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
m/e 295.2 (M+H)+, 2.28 min (method 3)
Duration
2.28 min

Outcomes

Product
Name
Type
product
Smiles
CC1(OB(OC1(C)C)C1=CCC(CC1)CC(=O)OCC)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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